molecular formula C18H23N3O3 B11297852 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B11297852
M. Wt: 329.4 g/mol
InChI Key: PRKVGOTZLUGXAX-UHFFFAOYSA-N
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Description

2-(2-ETHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzimidazole core fused with a dioxino ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ETHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzimidazole derivative with a suitable dioxino precursor in the presence of a cyclizing agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-ETHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-(2-ETHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-ETHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-ETHYL-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)-1-PIPERIDINO-1-ETHANONE is unique due to its combination of a benzimidazole core, a dioxino ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-1-piperidin-1-ylethanone

InChI

InChI=1S/C18H23N3O3/c1-2-17-19-13-10-15-16(24-9-8-23-15)11-14(13)21(17)12-18(22)20-6-4-3-5-7-20/h10-11H,2-9,12H2,1H3

InChI Key

PRKVGOTZLUGXAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC3=C(C=C2N1CC(=O)N4CCCCC4)OCCO3

Origin of Product

United States

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